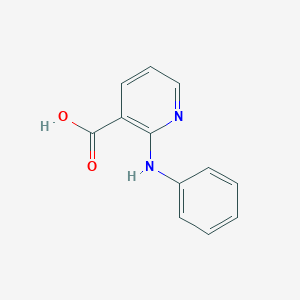

2-(Phenylamino)nicotinic acid

Vue d'ensemble

Description

2-(Phenylamino)nicotinic acid is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is characterized by the presence of a phenylamino group attached to the nicotinic acid moiety. It has been explored in different contexts, including its polymorphism, phase behaviors, and interactions with other substances .

Synthesis Analysis

The synthesis of derivatives of 2-(phenylamino)nicotinic acid has been reported in the literature. For instance, microwave action on adsorbed 2-(arylamino)-nicotinic acid derivatives can lead to the formation of N-amino substituted pyridines through decarboxylation or naphthyridone derivatives through cyclization reactions . Additionally, the synthesis of mixed-ligand metal complexes involving nicotinic acid and other ligands such as phenylalanine has been described, indicating the versatility of nicotinic acid derivatives in coordination chemistry .

Molecular Structure Analysis

Polymorphism and phase behaviors of 2-(phenylamino)nicotinic acid have been extensively studied, revealing the existence of four polymorphs that differ in the degree of conjugation between the two aromatic rings. These polymorphs exhibit various properties such as polychromism, conformational isomorphism, thermochromism, and mechanochromism, which are of interest for solid-state structure-property relationship studies . The crystal structure of related compounds, such as 2-((2-ethylphenyl)amino)nicotinic acid, has also been determined, showing the impact of substituents on the molecular conformation and crystal packing .

Chemical Reactions Analysis

2-(Phenylamino)nicotinic acid derivatives have been involved in various chemical reactions. For example, they have been used to synthesize arylidene- and 5-nitrofurfurylidenehydrazides, which were then evaluated for their antibacterial activity . Moreover, derivatives of 2-(phenylamino)nicotinic acid have been shown to inhibit prostaglandin synthesis, which is significant for their potential anti-inflammatory properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(phenylamino)nicotinic acid and its derivatives have been characterized through different techniques. Differential scanning calorimetry and hot-stage microscopy have been used to study the phase behaviors of the polymorphs . The crystallization tendency from the melt state of related compounds has been investigated, revealing the formation of stable amorphous phases and the role of hydrogen bonding in this process . The synthesis and characterization of metal complexes with nicotinic acid and other ligands have provided insights into the coordination behavior and antioxidant activity of these compounds .

Applications De Recherche Scientifique

- Specific Scientific Field: Pharmaceutical Research

- Summary of the Application: The compound 2-(Phenylamino)nicotinic acid (2PNA) is used as a model compound in the study of the crystallization of poorly-soluble drugs from the amorphous state . This research is crucial for the formulation and manufacturing of such drugs .

- Methods of Application or Experimental Procedures: The study involves the use of solid-state analytical methods to investigate the phase transition from the amorphous to the crystalline state . Spectroscopic techniques are used to explore the molecular interactions and structural evolution during the recrystallization from the glassy state .

- Results or Outcomes: The results revealed that the structurally heterogeneous amorphous state contains acid-pyridine aggregates – either as hydrogen-bonded neutral molecules or as zwitterions – as well as a population of carboxylic acid dimers . The phase transition from the amorphous state results in crystal structures composed of carboxylic acid dimer (acid-acid) synthon or acid-pyridine chains depending on the crystallization conditions employed .

This compound can form either the carboxyl acid–acid dimer or acid–pyridine chain in its polymorphic structures . Quantum mechanical calculations indicate that the hydrogen-bonding strength of the heterosynthon is stronger .

This compound can form either the carboxyl acid–acid dimer or acid–pyridine chain in its polymorphic structures . Quantum mechanical calculations indicate that the hydrogen-bonding strength of the heterosynthon is stronger .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-anilinopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12(16)10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMMTMQODCACRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363232 | |

| Record name | 2-Anilinonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Phenylamino)nicotinic acid | |

CAS RN |

16344-24-4 | |

| Record name | 2-Anilinonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

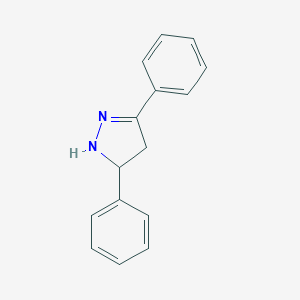

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-2-[[(1-oxooctadecyl)oxy]methyl]propane-1,3-diyl distearate](/img/structure/B92504.png)